Glycerol alpha,alpha'-Diallyl Ether

Descripción

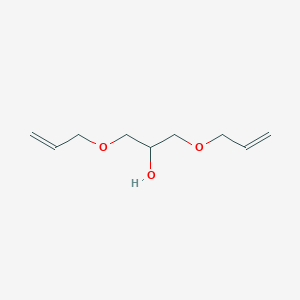

Structure

3D Structure

Propiedades

IUPAC Name |

1,3-bis(prop-2-enoxy)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-3-5-11-7-9(10)8-12-6-4-2/h3-4,9-10H,1-2,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFLGYLDXUIXHQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOCC(COCC=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2066145 | |

| Record name | 2-Propanol, 1,3-bis(2-propenyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2066145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17018-07-4 | |

| Record name | 1,3-Bis(2-propen-1-yloxy)-2-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17018-07-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propanol, 1,3-bis(2-propen-1-yloxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017018074 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propanol, 1,3-bis(2-propen-1-yloxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propanol, 1,3-bis(2-propenyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2066145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glycerol alpha,alpha'-Diallyl Ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"synthesis and properties of Glycerol alpha,alpha'-Diallyl Ether"

An In-Depth Technical Guide to the Synthesis and Properties of Glycerol α,α'-Diallyl Ether

This guide provides a comprehensive overview of Glycerol α,α'-Diallyl Ether (1,3-Diallyloxy-2-propanol), a versatile chemical intermediate with significant potential in polymer science, materials research, and synthetic chemistry. We will delve into its synthesis, purification, physicochemical properties, and spectroscopic characterization, offering field-proven insights into the causality behind experimental choices.

Introduction and Strategic Importance

Glycerol α,α'-Diallyl Ether, also known by its systematic name 1,3-Diallyloxy-2-propanol, is a trifunctional molecule featuring two terminal allyl groups and a central secondary hydroxyl group.[1] This unique architecture makes it a valuable monomer and crosslinking agent. The allyl groups provide sites for polymerization and other alkene-based transformations, while the hydroxyl group can be further functionalized. As the chemical industry seeks sustainable and versatile building blocks, glycerol derivatives like this ether are gaining prominence. Its applications are primarily found in the development of specialized polymers, resins, and as an intermediate for more complex chemical structures.[2][3]

Synthesis Methodologies: A Mechanistic Perspective

The construction of the ether linkages in Glycerol α,α'-Diallyl Ether can be approached through several synthetic strategies. The choice of method often depends on the desired scale, purity requirements, and available starting materials.

The Workhorse Method: Williamson Ether Synthesis

The most established and versatile route to Glycerol α,α'-Diallyl Ether is the Williamson ether synthesis.[4][5] This reaction proceeds via an SN2 mechanism, involving the nucleophilic attack of an alkoxide on an alkyl halide.[6][7]

Causality of the Mechanism: The core principle is the conversion of glycerol's weakly nucleophilic hydroxyl groups into a much more potent glyceroxide nucleophile. This is achieved by deprotonation with a strong base. The primary hydroxyl groups of glycerol are more acidic and sterically accessible than the secondary one, which kinetically favors the formation of the α,α'-disubstituted product.

The Reaction: Glycerol + 2 Allyl Halide (in the presence of a base) → Glycerol α,α'-Diallyl Ether + 2 Salt

A critical consideration is the choice of base and solvent. Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are effective for deprotonation. The reaction can be run in solvents like 1,4-dioxane or, in some cases, under solvent-free conditions where excess allyl alcohol can act as the solvent.[8][9][10]

Alternative Route: One-Pot Synthesis from Epichlorohydrin

An efficient and environmentally conscious alternative involves a one-pot reaction between epichlorohydrin and allyl alcohol in the presence of a base like KOH, often without an additional solvent.[8]

Causality of the Mechanism: This process leverages the high reactivity of the epoxide ring. The allyl alcohol first acts as a nucleophile, opening the epoxide. A subsequent intramolecular SN2 reaction, facilitated by the base, forms an intermediate glycidyl ether, which is then opened by a second molecule of allyl alcohol to yield the final product. This method can offer high yields and simplifies purification.[8]

Enhancing Reactivity with Phase-Transfer Catalysis (PTC)

For reactions involving reactants in separate phases (e.g., aqueous NaOH and an organic allyl halide), a phase-transfer catalyst can be invaluable. The PTC, typically a quaternary ammonium salt, transports the alkoxide from the aqueous phase to the organic phase, where it can react with the alkyl halide. This technique can accelerate the reaction and avoid the need for harsh, anhydrous conditions.[11][12]

Experimental Protocols

Detailed Protocol: Williamson Synthesis of Glycerol α,α'-Diallyl Ether

This protocol is a representative example and should be adapted and optimized based on laboratory safety standards and specific experimental goals.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add glycerol (1.0 eq) and a suitable solvent such as 1,4-dioxane.

-

Base Addition: While stirring vigorously, slowly add powdered potassium hydroxide (2.2 eq). The formation of a thick slurry is expected.

-

Allylation: Slowly add allyl bromide (2.2 eq) to the mixture via the dropping funnel over 1 hour. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

-

Reaction: After the addition is complete, heat the mixture to 60-70°C and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture to room temperature. Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer three times with diethyl ether or ethyl acetate. Combine the organic layers.

-

Washing: Wash the combined organic layers with water and then with a saturated brine solution to remove residual salts and base.

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the resulting crude oil by vacuum distillation (e.g., at ~106 °C/6 mmHg) to obtain the pure Glycerol α,α'-Diallyl Ether.[13]

Physicochemical and Spectroscopic Data

Accurate characterization is paramount for confirming the identity and purity of the synthesized product.

Physical Properties

The following table summarizes the key physical properties of Glycerol α,α'-Diallyl Ether.

| Property | Value | Reference(s) |

| Appearance | Colorless to almost colorless clear liquid | [1] |

| Molecular Formula | C₉H₁₆O₃ | [14][15] |

| Molecular Weight | 172.22 g/mol | |

| Boiling Point | 106 °C / 6 mmHg | [13] |

| Specific Gravity (20/20) | ~0.98 | [13] |

| Refractive Index | ~1.45 | [13] |

| CAS Number | 17018-07-4 | [1][14] |

Spectroscopic Characterization

-

¹H NMR Spectroscopy: The proton NMR spectrum provides definitive structural confirmation. Expected signals include: multiplets in the 5.8-6.0 ppm range (vinylic -CH=), multiplets around 5.2-5.4 ppm (vinylic =CH₂), doublets around 4.0 ppm (-O-CH₂-allyl), and signals corresponding to the glycerol backbone protons (-CH₂-O- and -CH(OH)-) between 3.5-4.0 ppm. A broad singlet for the -OH proton is also expected.

-

¹³C NMR Spectroscopy: The carbon spectrum will show characteristic peaks for the vinylic carbons (~134 ppm and ~117 ppm), the allylic ether carbons (-O-CH₂) around 72 ppm, and the carbons of the glycerol backbone.

-

FT-IR Spectroscopy: Key infrared absorption bands confirm the presence of the principal functional groups: a broad O-H stretch (~3400 cm⁻¹), C-H stretches from both sp² and sp³ carbons (~3100-2800 cm⁻¹), a C=C alkene stretch (~1645 cm⁻¹), and a strong C-O-C ether stretch (~1100 cm⁻¹).

Reactivity, Applications, and Future Outlook

The utility of Glycerol α,α'-Diallyl Ether stems directly from its trifunctional nature.

-

Monomer for Polymer Synthesis: The two allyl groups make it an ideal divinyl monomer.[2] It can be readily polymerized or copolymerized through mechanisms like thiol-ene coupling or free-radical polymerization to form cross-linked networks, hydrogels, and functional polyethers.[16][17] These polymers are being investigated for biomedical applications such as drug delivery systems and biocompatible coatings.[3][16]

-

Crosslinking Agent: It can be incorporated into other polymer systems to introduce crosslinking sites, thereby modifying the mechanical properties, thermal stability, and solvent resistance of the final material.

-

Chemical Intermediate: The remaining hydroxyl group serves as a handle for subsequent chemical modifications, allowing for the synthesis of more complex, highly functionalized molecules.[18] This opens avenues for its use in the synthesis of surfactants, lubricants, and other specialty chemicals.[19]

References

-

Liu, X. M., Hu, Y., & Feng, L. H. (2011). The Efficient Synthesis of 1,3-Diallyloxy-2-Propanol without Solvent. Advanced Materials Research, 311-313, 2106-2109. Available at: [Link]

-

Journal of Chemical Research, Synopses. (n.d.). Solid–Liquid Phase-transfer Catalytic Synthesis of Chiral Glycerol Sulfide Ethers Under Microwave Irradiation. RSC Publishing. Available at: [Link]

-

Gas-Phase Catalytic Dehydration of Glycerol with Methanol to Methyl Glyceryl Ethers over Phosphotungstic Acid Supported on Alumina. (2021). ACS Omega. Available at: [Link]

-

Kang, H. C., et al. (2001). Improvement of the phase-transfer catalysis method for synthesis of glycidyl ether. JAOCS, 78, 423–429. Available at: [Link]

-

Gas-Phase Catalytic Dehydration of Glycerol with Methanol to Methyl Glyceryl Ethers over Phosphotungstic Acid Supported on Alumina. (2021). ACS Omega. Available at: [Link]

-

Obtaining glycerol alkyl ethers via Williamson synthesis in heterogeneous media using amberlyst-A26TM −OH form and KOH/Al2O3 as basic solid reagents. (n.d.). Taylor & Francis Online. Available at: [Link]

-

Williamson Ether Synthesis. (n.d.). Chemed.chem.purdue.edu. Available at: [Link]

-

PubChem. (n.d.). Glyceryl Allyl Ether. National Institutes of Health. Available at: [Link]

-

Faustino, H., et al. (2024). Obtaining glycerol alkyl ethers via Williamson synthesis in heterogeneous media using amberlyst-A26 OH form and KOH/Al2O3 as basic solid reagents. ResearchGate. Available at: [Link]

-

Chemistry Steps. (n.d.). Williamson Ether Synthesis. Available at: [Link]

-

BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Available at: [Link]

-

Biological Magnetic Resonance Bank. (n.d.). Glycerol. Available at: [Link]

-

Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

-

Wikipedia. (n.d.). Allyl glycidyl ether. Available at: [Link]

-

BOC Sciences. (n.d.). Glycerol α,α'-diallyl ether CAS NO.17018-07-4. LookChem. Available at: [Link]

-

Poly(allyl glycidyl ether)-A versatile and functional polyether platform. (2012). Semantic Scholar. Available at: [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000131). Available at: [Link]

-

Significance of Polymers with “Allyl” Functionality in Biomedicine. (2018). PubMed Central, NIH. Available at: [Link]

-

Chemical Properties and Derivatives of Glycerol. (n.d.). ResearchGate. Available at: [Link]

-

Bdl.cz. (n.d.). Glycerol alpha,alpha'-Diallyl Ether. Available at: [Link]

-

CP Lab Safety. (n.d.). Glycerol alpha,alpha-Diallyl Ether, 500 mL. Available at: [Link]

-

Poly(allyl glycidyl ether)-A versatile and functional polyether platform. (2012). PubMed Central, NIH. Available at: [Link]

-

Zhang, H., & Grinstaff, M. W. (2014). Recent Advances in Glycerol Polymers: Chemistry and Biomedical Applications. Macromolecular rapid communications, 35(22), 1906–1924. Available at: [Link]

-

THE SYNTHESIS OF L-α-GUAIACYL GLYCEROL ETHER. (n.d.). ResearchGate. Available at: [Link]

-

TCI-SEJINCI. (n.d.). Glycerol α,α'-Diallyl Ether. Available at: [Link]

- Method for preparing 1,3-diaroxy or alkoxy-2-propanol compound. (2011). Google Patents.

-

Critical Review of the Various Reaction Mechanisms for Glycerol Etherification. (2022). MDPI. Available at: [Link]

Sources

- 1. This compound | 17018-07-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. This compound | 17018-07-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. Recent Advances in Glycerol Polymers: Chemistry and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. byjus.com [byjus.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. gold-chemistry.org [gold-chemistry.org]

- 7. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 8. The Efficient Synthesis of 1,3-Diallyloxy-2-Propanol without Solvent | Scientific.Net [scientific.net]

- 9. tandfonline.com [tandfonline.com]

- 10. CN102267878A - Method for preparing 1,3-diaroxy or alkoxy-2-propanol compound - Google Patents [patents.google.com]

- 11. Solid–Liquid Phase-transfer Catalytic Synthesis of Chiral Glycerol Sulfide Ethers Under Microwave Irradiation† - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. Glycerol α,α'-diallyl ether, CasNo.17018-07-4 BOC Sciences United States [bocscichem.lookchem.com]

- 15. spectrumchemical.com [spectrumchemical.com]

- 16. Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of Functional Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Poly(allyl glycidyl ether)-A versatile and functional polyether platform - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

"chemical structure of 1,3-Diallyloxy-2-propanol"

An In-Depth Technical Guide to 1,3-Diallyloxy-2-propanol: Structure, Synthesis, and Characterization

Introduction

1,3-Diallyloxy-2-propanol, also known by synonyms such as Glycerol 1,3-diallyl ether and 1,3-Bis(2-propen-1-yloxy)-2-propanol, is a versatile organic compound featuring a central propanol backbone with two flanking allyl ether groups.[1][2] Its unique trifunctional structure, comprising a secondary hydroxyl group and two terminal alkene functionalities, makes it a valuable intermediate and building block in various fields of chemical synthesis, from polymer science to the development of pharmaceutical precursors. This guide provides a comprehensive technical overview of its chemical structure, synthesis, spectroscopic characterization, and potential applications for researchers and drug development professionals.

Physicochemical and Structural Properties

The reactivity and physical nature of 1,3-Diallyloxy-2-propanol are dictated by its molecular structure. The presence of the hydroxyl group allows for hydrogen bonding, influencing its boiling point and solubility, while the ether linkages provide chemical stability. The terminal double bonds of the allyl groups are key sites for a variety of chemical transformations.

Chemical Identity

A summary of the key identifiers and properties for 1,3-Diallyloxy-2-propanol is provided in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | 1,3-bis(prop-2-enoxy)propan-2-ol | [2] |

| CAS Number | 17018-07-4 | [1][2] |

| Molecular Formula | C₉H₁₆O₃ | [1][2] |

| Molecular Weight | 172.22 g/mol | [1][2] |

| Appearance | Solid | |

| Boiling Point | 68-69 °C at 0.9-1.0 Torr | [1] |

| Density | 0.991 g/cm³ at 20 °C | [1] |

| SMILES | C=CCOCC(COCC=C)O | [2] |

| InChIKey | OFLGYLDXUIXHQY-UHFFFAOYSA-N | [2] |

Synthesis of 1,3-Diallyloxy-2-propanol

An efficient and environmentally conscious method for synthesizing 1,3-Diallyloxy-2-propanol involves a one-pot reaction between epichlorohydrin and allyl alcohol.[3] This approach is noted for its high yield, mild reaction conditions, and the absence of a solvent, making it suitable for large-scale production.[3]

Reaction Principle

The synthesis proceeds via a nucleophilic substitution mechanism. Initially, allyl alcohol is deprotonated by a strong base, such as potassium hydroxide (KOH), to form the more nucleophilic allyloxide ion. This ion then attacks the electrophilic carbon of the epoxide ring in epichlorohydrin, leading to ring-opening. A subsequent intramolecular cyclization forms a glycidyl ether intermediate, which is then attacked by a second equivalent of the allyloxide ion. Finally, a proton source quenches the reaction to yield the desired 1,3-Diallyloxy-2-propanol. A simplified representation of this pathway is illustrated below.

Caption: One-pot synthesis of 1,3-Diallyloxy-2-propanol.

Detailed Experimental Protocol: Solvent-Free Synthesis

This protocol is adapted from the principles of base-catalyzed ether synthesis.[3][4]

Materials:

-

Allyl alcohol

-

Epichlorohydrin

-

Potassium hydroxide (KOH) pellets

-

Ethyl acetate

-

Deionized water

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add an excess of allyl alcohol.

-

Base Addition: Slowly add potassium hydroxide pellets to the stirred allyl alcohol at room temperature. The reaction is exothermic; maintain the temperature with an ice bath if necessary.

-

Epichlorohydrin Addition: Once the KOH has dissolved, add epichlorohydrin dropwise to the reaction mixture.

-

Reaction: Stir the mixture at room temperature for several hours until the reaction is complete (monitoring by TLC is recommended).

-

Quenching and Extraction: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.

-

Washing: Wash the combined organic layers with water and brine to remove any remaining KOH and salts.

-

Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by distillation under reduced pressure to obtain pure 1,3-Diallyloxy-2-propanol.[4]

Caption: General experimental workflow for synthesis and purification.

Spectroscopic Characterization

The structural elucidation of 1,3-Diallyloxy-2-propanol is confirmed through a combination of spectroscopic techniques. The expected spectral data are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the carbon skeleton and the environment of the protons.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule. The symmetry of the molecule simplifies the spectrum.

-

Hydroxyl Proton (-OH): A broad singlet, typically in the range of 2-5 ppm. Its position can be confirmed by a D₂O shake experiment, where the peak disappears.[5]

-

Allylic Protons (-O-CH₂-CH=CH₂): A doublet around 4.0 ppm.

-

Vinyl Protons (-CH=CH₂): Two signals, a doublet of doublets for the terminal protons around 5.2-5.3 ppm, and a multiplet for the internal proton around 5.9 ppm.

-

Glycerol Backbone Protons (-O-CH₂-CH(OH)-CH₂-O-): A multiplet for the central CH proton and a doublet of doublets for the adjacent CH₂ protons, typically between 3.5 and 4.1 ppm.[5]

-

-

¹³C NMR: The carbon NMR spectrum will show five distinct signals corresponding to the unique carbon environments in the molecule.[6]

-

Allylic Carbon (-O-CH₂-): ~72 ppm

-

Glycerol Backbone (CH₂): ~70 ppm

-

Glycerol Backbone (CH): ~69 ppm

-

Terminal Alkene Carbon (=CH₂): ~117 ppm

-

Internal Alkene Carbon (-CH=): ~134 ppm

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Reference(s) |

| 3200-3500 (broad) | O-H (Alcohol) | Stretching | [7][8] |

| 3080-3010 | =C-H (Alkene) | Stretching | |

| 2850-2950 | C-H (Alkane) | Stretching | [8] |

| 1640-1650 | C=C (Alkene) | Stretching | |

| 1050-1150 | C-O (Ether & Alcohol) | Stretching | [8] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at an m/z of 172.22, corresponding to the molecular formula C₉H₁₆O₃.[1]

-

Key Fragmentation Patterns: Common fragmentation pathways for ethers and alcohols would be expected. Loss of an allyl group (C₃H₅, 41 Da) or an allyloxy group (C₃H₅O, 57 Da) are plausible fragmentation steps. Alpha-cleavage adjacent to the hydroxyl group is also a common fragmentation pathway for secondary alcohols.[9][10]

Chemical Reactivity and Applications

The trifunctional nature of 1,3-Diallyloxy-2-propanol makes it a versatile reagent in organic synthesis.

Reactivity Profile

-

Hydroxyl Group: The secondary alcohol can undergo typical alcohol reactions such as oxidation to a ketone using reagents like pyridinium chlorochromate (PCC), or esterification with carboxylic acids or their derivatives.[11]

-

Allyl Groups: The terminal double bonds are susceptible to a wide range of reactions, including:

-

Addition Reactions: Halogenation (e.g., with Br₂) and hydrohalogenation.

-

Polymerization: The allyl groups can participate in free-radical or transition-metal-catalyzed polymerization to form cross-linked polymers.

-

Cycloaddition Reactions: The double bonds can act as dipolarophiles in 1,3-dipolar cycloaddition reactions to form heterocyclic compounds.[12]

-

Applications in Drug Development and Materials Science

While specific, direct applications in marketed drugs are not widely documented, the structure of 1,3-Diallyloxy-2-propanol makes it a highly relevant molecule for drug discovery and development for several reasons:

-

Prodrug Strategies: The hydroxyl group can be used as a handle to attach a drug molecule, forming a prodrug. The resulting ether or ester linkage could be designed for enzymatic or pH-dependent cleavage in vivo to release the active pharmaceutical ingredient (API). This is a common strategy to improve the physicochemical or pharmacokinetic properties of a drug candidate.[13]

-

Cross-linking Agent: In drug delivery, creating hydrogels or polymeric matrices for controlled release is crucial. 1,3-Diallyloxy-2-propanol can act as a cross-linking agent. The allyl groups can be polymerized to form a 3D network, entrapping a drug molecule for sustained release. Its analogue, 1,3-diamino-2-propanol, is known to be a candidate for cross-linking polymers in drug delivery systems.[14]

-

Synthetic Intermediate: It serves as a precursor for more complex molecules. For instance, the epoxidation of the allyl double bonds would yield a bis-epoxide, a highly reactive intermediate for synthesizing various polyols or for reaction with nucleophilic APIs. Glycerol-based structures are common in many biologically active compounds and drug formulations.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling 1,3-Diallyloxy-2-propanol.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[15]

-

Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of vapors.[16] Avoid contact with skin, eyes, and clothing.[16] Keep away from heat, sparks, and open flames.[17]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents, strong acids, and acid chlorides.[16][17]

Conclusion

1,3-Diallyloxy-2-propanol is a structurally significant molecule with a rich potential for chemical modification. Its synthesis is efficient, and its structure is readily confirmed by standard spectroscopic methods. The presence of both a secondary alcohol and two reactive allyl groups provides multiple handles for synthetic transformations, making it a valuable building block for creating complex molecular architectures, developing novel polymer systems for drug delivery, and exploring new prodrug strategies. A thorough understanding of its chemical properties, as outlined in this guide, is essential for leveraging its full potential in research and development.

References

Sources

- 1. echemi.com [echemi.com]

- 2. 2-Propanol, 1,3-bis(2-propen-1-yloxy)- | C9H16O3 | CID 86908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The Efficient Synthesis of 1,3-Diallyloxy-2-Propanol without Solvent | Scientific.Net [scientific.net]

- 4. CN102267878A - Method for preparing 1,3-diaroxy or alkoxy-2-propanol compound - Google Patents [patents.google.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. spectrabase.com [spectrabase.com]

- 7. infrared spectrum of propan-2-ol prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 2-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. allsubjectjournal.com [allsubjectjournal.com]

- 9. mass spectrum of propan-1-ol fragmentation pattern of m/z m/e ions for analysis and identification of 1-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. mass spectrum of propan-2-ol fragmentation pattern of m/z m/e ions for analysis and identification of 2-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. laballey.com [laballey.com]

- 16. spectrumchemical.com [spectrumchemical.com]

- 17. fishersci.com [fishersci.com]

Glycerol α,α'-Diallyl Ether: A Versatile Monomer for Advanced Polymer Architectures

An In-depth Technical Guide for Researchers and Formulation Scientists

Abstract

Glycerol α,α'-diallyl ether (GADE), also known as 1,3-diallyloxy-2-propanol, is a trifunctional monomer derived from the renewable resource glycerol. Possessing two reactive allyl groups and a central hydroxyl group, GADE offers a unique platform for the synthesis of complex polymer structures such as hyperbranched polymers, crosslinked networks, and functionalized linear polymers. The presence of pendant allyl groups allows for post-polymerization modification via efficient chemistries like thiol-ene reactions, making it an attractive building block for advanced materials in biomedical applications, coatings, and drug delivery systems. This guide provides a comprehensive overview of GADE, including its synthesis, polymerization methodologies, and the anticipated properties of the resulting polymers, offering a technical resource for scientists exploring its potential.

Introduction: The Case for a Glycerol-Based Diallyl Monomer

The increasing demand for sustainable and biocompatible materials has driven research toward monomers derived from renewable feedstocks. Glycerol, a major byproduct of biodiesel production, is an inexpensive and abundant C3 building block. Functionalization of glycerol into polymerizable monomers like Glycerol α,α'-diallyl ether (GADE) represents a value-added pathway for this bio-based resource.

GADE's molecular architecture is its most compelling feature. The two terminal allyl groups are amenable to various polymerization techniques, while the secondary hydroxyl group can be used for further chemical modification or to influence the polymer's physical properties, such as hydrophilicity and hydrogen bonding. This trifunctionality enables the creation of polymers with a high degree of complexity and tailored functionality from a single monomer.

Monomer Synthesis and Purification

The synthesis of GADE can be efficiently achieved via a solvent-free, one-pot reaction, which is an environmentally favorable approach. This method provides high yields and simplifies the purification process.

Synthesis Mechanism

The synthesis involves a Williamson ether synthesis pathway. Allyl alcohol is first deprotonated by a strong base, such as potassium hydroxide (KOH), to form the potassium allyloxide nucleophile. This is followed by a two-step nucleophilic substitution on epichlorohydrin. The first substitution opens the epoxide ring, and the second displaces the chloride. A final reaction with another allyloxide species yields the diallyl ether product. An alternative and common route involves the direct allylation of glycerol using allyl bromide or chloride with a phase-transfer catalyst or a strong base.

Detailed Experimental Protocol: Solvent-Free Synthesis

This protocol is adapted from the work of Liu et al. (2011)[1].

Materials:

-

Epichlorohydrin (1.0 mol)

-

Allyl alcohol (2.5 mol, excess)

-

Potassium hydroxide (KOH) flakes (2.2 mol)

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Deionized water

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add allyl alcohol and KOH flakes.

-

Stir the mixture at room temperature until the KOH is completely dissolved. The flask may require cooling in an ice bath to manage the exothermic reaction.

-

Slowly add epichlorohydrin dropwise to the mixture over a period of 2-3 hours, maintaining the reaction temperature below 30°C.

-

After the addition is complete, continue stirring at room temperature for an additional 24 hours to ensure the reaction goes to completion.

-

Quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and extract the organic layer with diethyl ether (3 x 100 mL).

-

Combine the organic extracts and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product is then purified by vacuum distillation to yield pure Glycerol α,α'-diallyl ether as a colorless liquid.

Self-Validation: The purity and structure of the synthesized GADE should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and FTIR spectroscopy. The successful synthesis is indicated by the presence of characteristic peaks for the allyl vinyl protons (δ 5.8-6.0 ppm and δ 5.1-5.3 ppm), the glycerol backbone protons, and the disappearance of the epoxide protons from epichlorohydrin.

// Nodes start [label="Mix Allyl Alcohol\nand KOH", fillcolor="#4285F4", fontcolor="#FFFFFF"]; add_epi [label="Add Epichlorohydrin\n(dropwise, <30°C)"]; react [label="Stir at RT\nfor 24h"]; quench [label="Quench with\nDeionized Water"]; extract [label="Extract with\nDiethyl Ether"]; wash [label="Wash with Brine"]; dry [label="Dry over MgSO4\n& Filter"]; concentrate [label="Rotary Evaporation"]; distill [label="Vacuum Distillation"]; end [label="Pure GADE Monomer", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> add_epi; add_epi -> react; react -> quench; quench -> extract; extract -> wash; wash -> dry; dry -> concentrate; concentrate -> distill; distill -> end; } caption: "Workflow for the synthesis and purification of GADE."

Polymerization of Glycerol α,α'-Diallyl Ether

The dual allyl functionality of GADE allows it to be polymerized through several mechanisms. However, the reactivity of allyl monomers in traditional free-radical polymerization is known to be hindered by degradative chain transfer, often resulting in low molecular weight polymers[1]. The most promising routes for obtaining high molecular weight polymers or well-defined networks from GADE are free-radical cyclopolymerization and thiol-ene step-growth polymerization.

Free-Radical Polymerization: A Cyclopolymerization Pathway

For diallyl monomers like GADE, polymerization does not typically proceed by simple vinyl addition of both allyl groups independently, which would lead to rapid crosslinking and gelation. Instead, it follows a cyclopolymerization mechanism.[2][3]

Mechanism: The polymerization is initiated by a free-radical initiator. The propagating radical adds to one of the allyl double bonds of a GADE monomer. Before this new radical can propagate to another monomer (intermolecular propagation), it preferentially attacks the second allyl group on the same monomer in an intramolecular cyclization step. This forms a five- or six-membered ring structure within the polymer backbone.[2] The new cyclic radical then propagates to the next GADE monomer. This mechanism results in a linear or lightly branched polymer chain containing cyclic repeating units, rather than a heavily crosslinked network.

// Nodes init [label="Initiator Radical (R•)\nFormation", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; add [label="Intermolecular Addition\nto GADE Monomer"]; cyclize [label="Intramolecular Cyclization\n(Forms 5- or 6-membered ring)"]; propagate [label="Intermolecular Propagation\n(Adds to next GADE monomer)"]; polymer [label="Linear Polymer with\nCyclic Repeat Units", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges init -> add [label="attacks double bond"]; add -> cyclize [label="fast"]; cyclize -> propagate [label="slow"]; propagate -> add [label="chain growth"]; propagate -> polymer; } caption: "Mechanism of free-radical cyclopolymerization of GADE."

Exemplary Protocol for Free-Radical Cyclopolymerization: Disclaimer: This is a representative protocol for the polymerization of a diallyl monomer and may require optimization for GADE.

-

Preparation: Dissolve GADE (e.g., 5 g) in an appropriate solvent (e.g., toluene or bulk) in a Schlenk flask. Add a free-radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) (e.g., 1-2 mol% relative to monomer).

-

Degassing: Subject the mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, which inhibits radical polymerization.

-

Polymerization: Immerse the sealed flask in an oil bath preheated to the appropriate temperature for the chosen initiator (e.g., 60-80°C for AIBN). Allow the reaction to proceed for 12-24 hours under an inert atmosphere (e.g., Nitrogen or Argon).

-

Termination & Isolation: Cool the reaction to room temperature and quench the polymerization by exposing it to air. Precipitate the polymer by pouring the viscous solution into a large volume of a non-solvent, such as cold methanol or hexane.

-

Purification: Collect the precipitated polymer by filtration, wash with fresh non-solvent, and dry under vacuum at 40-50°C to a constant weight.

Thiol-Ene Photopolymerization: An Efficient "Click" Reaction

Thiol-ene polymerization is a highly efficient and versatile step-growth reaction that proceeds via a free-radical mechanism.[4] It is characterized by high reaction rates, low shrinkage stress, and insensitivity to oxygen inhibition, making it ideal for creating highly uniform polymer networks, especially for biomedical and coating applications.[5]

Mechanism: The reaction is typically initiated by a photoinitiator that, upon exposure to UV light, generates free radicals. These radicals abstract a hydrogen atom from a thiol (R-SH), creating a thiyl radical (R-S•). The thiyl radical then adds across one of the allyl 'ene' groups of GADE in an anti-Markovnikov fashion. This creates a carbon-centered radical, which then rapidly abstracts a hydrogen from another thiol molecule in a chain-transfer step. This regenerates the thiyl radical, which can continue the cycle, and forms a stable thioether linkage. When multifunctional thiols and GADE are used, a crosslinked network is formed.

Exemplary Protocol for Thiol-Ene Photopolymerization: Disclaimer: This is a general protocol for thiol-ene polymerization and serves as a starting point for GADE.

-

Formulation: In a vial protected from light, prepare a homogenous mixture of GADE and a multifunctional thiol (e.g., pentaerythritol tetrakis(3-mercaptopropionate), PETMP). The stoichiometry is critical; a 1:1 ratio of thiol functional groups to ene (allyl) functional groups is typically used.

-

Initiator Addition: Add a suitable photoinitiator (e.g., 0.1-2.0 wt% of diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide, TPO, or Irgacure 819). Mix until the initiator is fully dissolved.

-

Curing: Cast the liquid formulation into a mold or as a thin film on a substrate. Expose the sample to a UV light source (e.g., 365 nm) with a defined intensity (e.g., 10-50 mW/cm²). Curing time can range from seconds to several minutes depending on the formulation and light intensity.

-

Post-Curing: A post-cure step, either with further UV exposure or thermal treatment, may be performed to ensure complete conversion of all functional groups.

Cationic Polymerization: Potential Challenges

While cationic polymerization is a known method for polymerizing vinyl ethers, its application to allyl ethers like GADE presents challenges.[6][7] A specific mechanism known as tandem isomerization/cationic polymerization (TICAP) has been developed for allyl ethers, where a transition metal catalyst first isomerizes the allyl ether to a more reactive propenyl ether, which then undergoes rapid cationic polymerization. However, studies have shown that allyl ethers containing free hydroxyl groups, such as GADE, are often inactive under these conditions[8]. The hydroxyl group can interfere with the cationic initiator or catalyst, quenching the polymerization. Therefore, direct cationic polymerization of GADE is not considered a primary synthetic route without prior protection of the hydroxyl group.

Properties and Characterization of Poly(GADE)

The properties of polymers derived from GADE will be highly dependent on the polymerization method used. Characterization is essential to understand the structure-property relationships.

Key Characterization Techniques:

-

Nuclear Magnetic Resonance (NMR): To confirm the polymer structure, particularly the formation of cyclic units in radical polymerization and thioether linkages in thiol-ene polymers.

-

Fourier-Transform Infrared Spectroscopy (FTIR): To monitor the disappearance of characteristic peaks of the reactants (e.g., S-H stretch at ~2570 cm⁻¹ and C=C stretch at ~1645 cm⁻¹) and the appearance of new bonds.

-

Gel Permeation Chromatography (GPC/SEC): To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI) of soluble polymers from cyclopolymerization.

-

Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg), which provides insight into the polymer's thermal properties and chain mobility.

-

Thermogravimetric Analysis (TGA): To assess the thermal stability and decomposition profile of the polymer.

Anticipated Polymer Properties

Below is an illustrative table of the expected properties for polymers derived from GADE. Actual values would need to be determined experimentally.

| Property | Radical Cyclopolymerization | Thiol-Ene Network (with PETMP) | Rationale |

| Structure | Linear/branched with cyclic units | Crosslinked network | Cyclization dominates over crosslinking in radical polymerization. Step-growth with a tetrafunctional thiol leads to a network. |

| Solubility | Soluble in common organic solvents (e.g., THF, Chloroform) | Insoluble (swells in good solvents) | Linear polymers are soluble, while crosslinked networks are not. |

| Molecular Weight (Mn, Mw) | 5,000 - 20,000 g/mol (expected) | Infinite (gelled network) | Degradative chain transfer limits Mw in radical polymerization. A network consists of a single macroscopic molecule. |

| Polydispersity (PDI) | > 2.0 (expected) | N/A | Radical polymerization of allyl monomers is typically poorly controlled, leading to broad PDI. |

| Glass Transition (Tg) | Moderate | High | The flexible ether backbone is offset by rigid cyclic units. High crosslink density in thiol-ene networks severely restricts chain mobility, leading to a higher Tg. |

| Functionality | Pendant hydroxyl groups | Pendant hydroxyl groups, unreacted functional groups (if off-stoichiometry) | The central hydroxyl group of GADE is retained in both polymerization methods, providing a handle for further modification. |

Potential Applications in Research and Drug Development

The unique structure of poly(GADE) makes it a promising candidate for several high-value applications:

-

Biomaterial Scaffolds: Thiol-ene polymerization of GADE with biocompatible thiols can be performed in the presence of cells, making it suitable for creating hydrogel scaffolds for tissue engineering and 3D cell culture[4]. The pendant hydroxyl groups can improve hydrophilicity and provide sites for conjugating bioactive molecules.

-

Drug Delivery Vehicles: Linear poly(GADE) from cyclopolymerization can be functionalized via the hydroxyl groups to create amphiphilic block copolymers that self-assemble into micelles or nanoparticles for encapsulating therapeutic agents.

-

Functional Coatings: Thiol-ene networks based on GADE can form hard, scratch-resistant, and chemically stable coatings. The hydroxyl groups can enhance adhesion to polar substrates.

-

Hyperbranched Polymer Synthesis: The trifunctional nature of GADE makes it a suitable AB₂-type monomer for one-pot synthesis of hyperbranched polymers, which have unique rheological properties and a high density of terminal functional groups.

Conclusion

Glycerol α,α'-diallyl ether is a highly versatile, bio-based monomer with significant potential for creating advanced functional polymers. While its polymerization behavior, particularly the propensity for cyclization in radical systems and the challenges in cationic polymerization, requires careful consideration, the efficiency of thiol-ene chemistry provides a robust pathway to well-defined networks. The retention of the hydroxyl group through these polymerization processes offers a valuable tool for tailoring material properties and conjugating active molecules. As the demand for sustainable and functional materials grows, GADE stands out as a promising building block for the next generation of polymers in the biomedical and advanced materials fields.

References

-

Liu, X. M., Hu, Y., & Feng, L. H. (2011). The Efficient Synthesis of 1,3-Diallyloxy-2-Propanol without Solvent. Advanced Materials Research, 311-313, 2106-2109. [Link]

-

Kryger, M. (2008). Thiol-Ene Coupling. University of Illinois Urbana-Champaign Chemistry Department. [Link]

-

Fairbanks, B. D., Scott, T. F., Kloxin, C. J., Anseth, K. S., & Bowman, C. N. (2009). Thiol–Ene Photopolymerizations Provide a Facile Method To Encapsulate Proteins and Maintain Their Bioactivity. Macromolecules, 42(1), 211–216. [Link]

-

Crivello, J. V., & Crivello, D. A. (1998). Novel tandem isomerization/cationic polymerization of allyl ethers. Journal of Polymer Science Part A: Polymer Chemistry, 36(5), 81-89. [Link]

-

Sattar, R., Khanam, H., & ul Ain, Q. (2021). Significance of Polymers with “Allyl” Functionality in Biomedicine. Polymers, 13(16), 2673. [Link]

-

Aslanova, M. M., & Aliyev, V. S. (2019). Study of radical polymerization of diallyl monomer based on allyl bromide and piperidine. E3S Web of Conferences, 91, 04001. [Link]

-

Schild, H. G. (1992). Poly(N-isopropylacrylamide): experiment, theory and application. Progress in Polymer Science, 17(2), 163-249. [Link]

-

Gantrade Performance Polymers. (n.d.). Polymer Applications of Allyl Alcohol. Gantrade. [Link]

-

Crivello, J. V., & Crivello, D. A. (1998). Novel tandem isomerization/ cationic polymerization of allyl ethers. Journal of Polymer Science Part A: Polymer Chemistry, 36(5), 705-715. [Link]

-

Aslanova, M. M., & Aliyev, V. S. (2019). Study of radical polymerization of diallyl monomer based on allyl bromide and piperidine. E3S Web of Conferences, 91, 04001. [Link]

-

Thompson, R. D., Jarrett, W. L., & Mathias, L. J. (1992). Unusually Facile Cyclopolymerization of a New Allyl Ether Substituted Acrylate and Confirmation of Repeat Unit Structure by Inadequate NMR. Macromolecules, 25(24), 6455–6459. [Link]

-

Cationic polymerization. (2023, December 29). In Wikipedia. [Link]

-

Polymer Chemistry: Understanding Cationic Polymerization. (2024, April 16). YouTube. [Link]

-

Lalevée, J., & Fouassier, J. P. (2012). Radical-Disulfide Exchange in Thiol-Ene-Disulfidation Polymerizations. Macromolecules, 45(14), 5640-5646. [Link]

-

Fairbanks, B. D., Scott, T. F., Kloxin, C. J., Anseth, K. S., & Bowman, C. N. (2009). Thiol–Ene Photopolymerizations Provide a Facile Method To Encapsulate Proteins and Maintain Their Bioactivity. Macromolecules, 42(1), 211–216. [Link]

-

Hoyle, C. E., & Bowman, C. N. (2010). Thiol–Ene Click Chemistry. Angewandte Chemie International Edition, 49(9), 1540-1573. [Link]

-

Colak, S., & Tew, G. N. (2022). Photo-crosslinked Diels–Alder and thiol–ene polymer networks. Polymer Chemistry, 13(1), 48-56. [Link]

-

Vitale, A., & Bongiovanni, R. (2016). Thiol-ene biobased networks: Furan allyl derivatives for green coating applications. Politecnico di Torino Repository ISTITUZIONALE. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. e3s-conferences.org [e3s-conferences.org]

- 4. Thiol–Ene Photopolymerizations Provide a Facile Method To Encapsulate Proteins and Maintain Their Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Photo-crosslinked Diels–Alder and thiol–ene polymer networks - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cationic polymerization - Wikipedia [en.wikipedia.org]

- 7. m.youtube.com [m.youtube.com]

- 8. tandfonline.com [tandfonline.com]

An In-Depth Technical Guide to the Physicochemical Properties of Glycerol alpha,alpha'-Diallyl Ether

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Versatility of a Unique Glyceryl Ether

Glycerol alpha,alpha'-Diallyl Ether, also known by its systematic name 1,3-Diallyloxy-2-propanol and the acronym GDAE, is a fascinating and versatile molecule. As a derivative of glycerol, the backbone of many lipids, it possesses a unique combination of a central hydroxyl group and two terminal allyl ether functionalities. This structure imparts a distinct set of physicochemical properties that make it a valuable building block and reactive intermediate in various fields, from polymer chemistry to potential therapeutic applications. This guide aims to provide a comprehensive overview of these properties, grounded in scientific principles and supported by established analytical techniques. We will delve into not just what the properties are, but why they arise from its molecular architecture and how they are reliably determined in a laboratory setting.

Section 1: Core Molecular and Physical Characteristics

A foundational understanding of a molecule begins with its fundamental properties. These values are not merely numbers in a table; they are the direct consequence of the compound's structure and dictate its behavior in various physical and chemical environments.

Structural and Molecular Identity

This compound is characterized by the following identifiers:

-

Chemical Name: 1,3-Diallyloxy-2-propanol

-

Synonyms: Glycerol α,α'-Diallyl Ether, GDAE, 1,3-Bis(allyloxy)-2-propanol[1]

-

CAS Number: 17018-07-4[2]

-

Molecular Formula: C₉H₁₆O₃[3]

-

Molecular Weight: 172.22 g/mol [3]

The presence of the two allyl groups is central to its reactivity, particularly in polymerization reactions, while the secondary hydroxyl group offers a site for further chemical modification.

Tabulated Physicochemical Properties

The following table summarizes the key physical properties of this compound. These values are critical for handling, storage, and application of the compound.

| Property | Value | Source(s) |

| Appearance | Colorless to Almost Colorless Clear Liquid | [3][4] |

| Physical State | Liquid | |

| Boiling Point | 106 °C at 6 mmHg | |

| Flash Point | 100 °C | |

| Specific Gravity | 0.98 | |

| Refractive Index | 1.45 | |

| Purity (by GC) | >98.0% | [3][4] |

Note: The boiling point is provided at reduced pressure, a common practice for compounds that may decompose at their atmospheric boiling point.

Section 2: Spectroscopic and Chromatographic Characterization

The identity and purity of this compound are unequivocally established through a combination of spectroscopic and chromatographic techniques. This section not only presents the expected spectral features but also explains the rationale behind the analytical choices.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework. While a publicly available, peer-reviewed spectrum for this specific molecule is not readily accessible, we can predict the key resonances based on its structure and data from analogous compounds.

Expected ¹H NMR Resonances:

The proton NMR spectrum of this compound is expected to show distinct signals for the protons of the glycerol backbone and the allyl groups.

-

Allyl Group Protons:

-

=CH₂ (Terminal Vinyl): Multiplet, ~5.2-5.3 ppm.

-

-CH= (Internal Vinyl): Multiplet, ~5.8-6.0 ppm.

-

-O-CH₂- (Allylic): Doublet, ~4.0 ppm.

-

-

Glycerol Backbone Protons:

-

-CH(OH)-: Multiplet, ~3.9 ppm.

-

-CH₂-O-: Multiplet, ~3.5-3.6 ppm.

-

-OH: A broad singlet, the chemical shift of which is dependent on concentration and solvent.

-

Expected ¹³C NMR Resonances:

The carbon NMR spectrum will provide information on the number of unique carbon environments.

-

Allyl Group Carbons:

-

=CH₂: ~117 ppm.

-

-CH=: ~134 ppm.

-

-O-CH₂-: ~72 ppm.

-

-

Glycerol Backbone Carbons:

-

-CH(OH)-: ~69 ppm.

-

-CH₂-O-: ~71 ppm.

-

SpectraBase, a comprehensive spectral database, indicates the availability of a ¹³C NMR spectrum for 1,3-Diallyloxy-2-propanol, which can be a valuable reference for researchers with access.[5]

Infrared (IR) Spectroscopy

FTIR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by the following key absorption bands:

-

O-H Stretch: A broad and strong band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

-

C-H Stretch (sp³): Multiple sharp peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

-

C-H Stretch (sp²): A sharp peak just above 3000 cm⁻¹ (typically 3010-3095 cm⁻¹), corresponding to the vinylic C-H bonds.

-

C=C Stretch: A medium intensity peak around 1645 cm⁻¹, indicative of the allyl double bond.

-

C-O Stretch: Strong bands in the fingerprint region, typically between 1040-1150 cm⁻¹, corresponding to the ether and alcohol C-O bonds.

SpectraBase also lists an available FTIR spectrum for this compound.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak ([M]⁺) would be expected at an m/z of 172.22. Common fragmentation patterns would likely involve the loss of an allyl group (m/z 41), a water molecule from the hydroxyl group, or cleavage of the ether linkages. A GC-MS analysis would be the standard method for confirming both the molecular weight and the purity of the sample. The availability of a GC-MS spectrum is also noted on SpectraBase.[5]

Gas Chromatography (GC) for Purity Assessment

Gas chromatography is the designated method for determining the purity of this compound, with commercial suppliers often guaranteeing a purity of >98.0%.[3][4] A typical GC analysis would involve:

-

Column: A non-polar or mid-polar capillary column (e.g., DB-5 or DB-17).

-

Injector and Detector Temperature: Typically set around 250 °C.

-

Oven Temperature Program: A gradient from a low starting temperature (e.g., 50 °C) to a high final temperature (e.g., 280 °C) to ensure the elution of any potential impurities.

-

Detector: A Flame Ionization Detector (FID) is commonly used for organic compounds.

The retention time of the main peak would be characteristic of the compound under the specific analytical conditions, and the area of this peak relative to the total area of all peaks would determine the purity.

Section 3: Solubility, Reactivity, and Stability

The practical application of a chemical is heavily influenced by its solubility in various media and its chemical reactivity and stability under different conditions.

Solubility Profile

-

Water: Due to the presence of the hydroxyl group and the ether linkages, this compound is expected to have some limited solubility in water. However, the presence of the two nonpolar allyl groups and the overall carbon count would prevent it from being fully miscible. Glycerol itself is completely soluble in water, but the etherification with allyl groups increases its lipophilicity.

-

Organic Solvents: It is expected to be soluble in a wide range of common organic solvents, including alcohols (ethanol, methanol), ketones (acetone), esters (ethyl acetate), and chlorinated solvents (dichloromethane, chloroform). This is consistent with the general solubility of glycerol ethers.[6] For compounds with similar structures, such as 1,3-dioctanoyl glycerol, solubility is high in organic solvents like ethanol, chloroform, DMSO, and DMF.[7]

Chemical Reactivity and Stability

The reactivity of this compound is dominated by its two key functional groups: the allyl ethers and the secondary alcohol.

-

Allyl Groups: The double bonds in the allyl groups are susceptible to addition reactions, such as hydrogenation, halogenation, and epoxidation. They are also the sites for radical polymerization, making this molecule a useful cross-linking agent.

-

Ether Linkages: Ethers are generally quite stable but can be cleaved under harsh conditions with strong acids (e.g., HBr, HI).

-

Hydroxyl Group: The secondary alcohol can undergo typical alcohol reactions, such as esterification, oxidation to a ketone, and conversion to a leaving group for nucleophilic substitution.

-

Stability: As a liquid, it is considered stable under standard conditions. However, it is important to note that ethers, particularly those with allylic hydrogens, can form explosive peroxides upon prolonged exposure to air and light. Therefore, it should be stored in a tightly sealed container in a cool, dark place.

Section 4: Applications and Significance

The unique combination of a di-functional allyl monomer with a central hydroxyl group makes this compound a valuable component in several areas:

-

Polymer Chemistry: It serves as a reactive diluent and crosslinking agent in UV-curable coatings and resins. Its inclusion can enhance the cure speed and reduce the viscosity of formulations without compromising the performance of the final product. This makes it particularly useful in applications such as printing inks, adhesives, and protective coatings.[8]

-

Biomedical Research: There is evidence to suggest its use in the preparation of polyalcohols that have potential as oral antihyperlipidemic agents.[1] This points to its potential as a scaffold for the development of new therapeutic compounds.

-

Organic Synthesis: The dual functionality of this molecule makes it a versatile building block in organic synthesis, allowing for the introduction of the glycerol backbone and reactive allyl groups into more complex molecules. An efficient, solvent-free, one-pot synthesis of 1,3-diallyloxy-2-propanol from epichlorohydrin and allyl alcohol has been developed, highlighting its accessibility for research and development.[9]

Section 5: Experimental Protocols

To ensure the reproducibility and accuracy of research, it is crucial to follow well-defined experimental protocols.

Determination of Boiling Point at Reduced Pressure

Rationale: Many organic compounds decompose at their atmospheric boiling point. Distillation at reduced pressure lowers the boiling point, allowing for purification without degradation.

Step-by-Step Protocol:

-

Assemble a vacuum distillation apparatus, ensuring all glassware is free of cracks and stars.

-

Place the this compound sample in the distilling flask with a magnetic stir bar.

-

Apply a thin layer of vacuum grease to all ground glass joints.

-

Connect the apparatus to a vacuum source (e.g., a vacuum pump) and a pressure gauge.

-

Slowly evacuate the system to the desired pressure (e.g., 6 mmHg).

-

Begin stirring and gently heat the distilling flask using a heating mantle.

-

Record the temperature at which the liquid boils and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point at the recorded pressure.

Purity Determination by Gas Chromatography (GC-FID)

Rationale: GC-FID is a robust and sensitive method for quantifying the purity of volatile and semi-volatile organic compounds.

Step-by-Step Protocol:

-

Prepare a dilute solution of this compound in a suitable solvent (e.g., ethyl acetate).

-

Set up the gas chromatograph with a suitable capillary column and configure the instrument parameters (injector temperature, detector temperature, oven temperature program, carrier gas flow rate).

-

Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

-

Acquire the chromatogram.

-

Integrate the peaks to determine the area of each peak.

-

Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

Section 6: Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the key workflows.

Workflow for Reduced Pressure Distillation

Caption: Workflow for Boiling Point Determination.

Workflow for GC Purity Analysis

Caption: Workflow for GC Purity Determination.

Conclusion

This compound is a molecule with significant potential, stemming from its unique structural features. A thorough understanding of its physicochemical properties is paramount for its effective and safe utilization in research and development. This guide has provided a comprehensive overview of these properties, from its fundamental molecular characteristics to its spectroscopic signature and chemical reactivity. By grounding this information in established analytical techniques and providing clear experimental workflows, we hope to empower researchers, scientists, and drug development professionals to confidently incorporate this versatile compound into their work.

References

-

MySkinRecipes. Glycerol α,α'-Diallyl Ether. [Link]

-

SpectraBase. 1,3-Diallyloxy-2-propanol. [Link]

-

Liu, X. M., Hu, Y., & Feng, L. H. (2011). The Efficient Synthesis of 1,3-Diallyloxy-2-Propanol without Solvent. Advanced Materials Research, 311-313, 2106-2109. [Link]

-

Radović, J. R., Silva, R. C., Snowdon, R., Larter, S. R., & Oldenburg, T. B. P. (2015). Rapid Screening of Glycerol Ether Lipid Biomarkers in Recent Marine Sediment Using Atmospheric Pressure Photoionization in Positive Mode Fourier Transform Ion Cyclotron Resonance Mass Spectrometry. Analytical Chemistry, 87(24), 12313–12321. [Link]

-

Levene, P. A., & Walti, A. (1930). Chemical Properties and Derivatives of Glycerol. Journal of Biological Chemistry, 88(2), 519-530. [Link]

-

Sciencemadness Wiki. Glycerol. [Link]

-

SIELC Technologies. HPLC Method for Analysis of Glycerol on Primesep AP Column. [Link]

-

PubChem. 1,3-Diethoxy-2-propanol. [Link]

-

PubChem. 1,3-Diphenoxy-2-propanol. [Link]

-

Food and Agriculture Organization of the United Nations. GLYCEROL. [Link]

-

Lipotype. Glycerol Esters - Lipid Analysis. [Link]

-

Organic Chemistry Data. 13C NMR of 1-Propanol. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

CP Lab Safety. Glycerol alpha,alpha-Diallyl Ether, 500 mL. [Link]

-

SpectraBase. 1,3-Diphenoxy-2-propanol - Optional[FTIR] - Spectrum. [Link]

-

ORGANIC SPECTROSCOPY INTERNATIONAL. Examples of 13C NMR. [Link]

-

SpectraBase. 1,3-Diphenoxy-2-propanol - Optional[1H NMR] - Chemical Shifts. [Link]

-

SpectraBase. 1,3-Dibenzyloxy-2-propanol - Optional[FTIR] - Spectrum. [Link]

-

PubChem. 1,3-Diphenyl-2-propanol. [Link]

-

Doc Brown's Advanced Organic Chemistry. C-13 nmr spectrum of propan-2-ol. [Link]

-

NIST WebBook. 3-Allyloxy-1,2 propanediol. [Link]

-

Doc Brown's Advanced Organic Chemistry. mass spectrum of propan-2-ol. [Link]

-

Doc Brown's Advanced Organic Chemistry. mass spectrum of propan-1-ol. [Link]

-

Royal Society of Chemistry. Synthesis and characterisation of 3,4-dialkoxy-substituted benzo-1,3,2-dithiazolyl radicals. [Link]

-

NIST WebBook. 1,3-Propanediol, 2,2-diethyl-. [Link]

-

NIST WebBook. 2-Propanol, 1,3-dimethoxy-. [Link]

-

NIST WebBook. 1,3-Propanediol. [Link]

Sources

- 1. This compound CAS#: 17018-07-4 [amp.chemicalbook.com]

- 2. calpaclab.com [calpaclab.com]

- 3. This compound | 17018-07-4 | TCI AMERICA [tcichemicals.com]

- 4. This compound | 17018-07-4 | TCI Deutschland GmbH [tcichemicals.com]

- 5. spectrabase.com [spectrabase.com]

- 6. researchgate.net [researchgate.net]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. Glycerol α,α'-Diallyl Ether [myskinrecipes.com]

- 9. The Efficient Synthesis of 1,3-Diallyloxy-2-Propanol without Solvent | Scientific.Net [scientific.net]

"solubility of 1,3-Diallyloxy-2-propanol in different solvents"

An In-depth Technical Guide to the Solubility of 1,3-Diallyloxy-2-propanol

Authored by: A Senior Application Scientist

Foreword

In the landscape of modern chemistry, from polymer science to the synthesis of novel pharmaceutical intermediates, a molecule's utility is fundamentally governed by its behavior in solution. 1,3-Diallyloxy-2-propanol, a glycerol derivative characterized by its dual allyl ether functionalities and a central hydroxyl group, stands as a molecule of significant synthetic potential. Its ability to act as a cross-linker, a monomer, or a synthetic building block is inextricably linked to its solubility. This guide provides a comprehensive technical overview of the solubility characteristics of 1,3-Diallyloxy-2-propanol. We will dissect its molecular structure to predict its behavior in various solvent classes, provide a robust experimental framework for quantitative determination, and discuss the practical implications of its solubility profile for researchers, scientists, and drug development professionals.

Molecular Analysis: The Structural Basis of Solubility

The solubility of a compound is not a random phenomenon; it is a direct consequence of its molecular structure and the intermolecular forces it can establish with a solvent. The principle of "similia similibus solvuntur" or "like dissolves like" serves as our guiding principle[1]. To understand the solubility of 1,3-Diallyloxy-2-propanol (C₉H₁₆O₃, Molar Mass: 172.22 g/mol ), we must first examine its constituent parts:

-

Glycerol Backbone: A three-carbon chain providing the core structure.

-

Secondary Hydroxyl (-OH) Group: Located at the C2 position, this group is highly polar and can act as both a hydrogen bond donor and acceptor. This is the primary driver for its interaction with polar, protic solvents.

-

Two Allyl Ether Groups (-O-CH₂-CH=CH₂): The ether oxygens are polar and can act as hydrogen bond acceptors. However, the allyl groups themselves are non-polar hydrocarbon chains, contributing hydrophobic character to the molecule.

This amphiphilic nature—possessing both hydrophilic (-OH) and hydrophobic (allyl) regions—suggests a nuanced solubility profile, where miscibility is a delicate balance of competing intermolecular forces.

Caption: Key functional regions of 1,3-Diallyloxy-2-propanol governing solubility.

Predicted Solubility in Different Solvent Classes

Based on the structural analysis, we can predict the solubility of 1,3-Diallyloxy-2-propanol across a spectrum of common laboratory solvents. While precise quantitative data is sparse in public literature, these evidence-based predictions provide a strong starting point for experimental design.

Polar Protic Solvents (e.g., Water, Methanol, Ethanol)

These solvents are characterized by their ability to donate hydrogen bonds.

-

Water (H₂O): The hydroxyl group of 1,3-Diallyloxy-2-propanol will readily form hydrogen bonds with water. However, the two non-polar allyl groups, comprising six carbons, introduce significant hydrophobic character, which will disrupt the highly structured hydrogen-bonding network of water. This leads to a prediction of sparingly soluble to partially soluble in water.

-

Alcohols (CH₃OH, C₂H₅OH): Short-chain alcohols are themselves amphiphilic. They can hydrogen bond with the solute's hydroxyl group while their alkyl chains can interact favorably with the allyl groups via van der Waals forces. Therefore, 1,3-Diallyloxy-2-propanol is expected to be soluble in methanol and ethanol[2].

Polar Aprotic Solvents (e.g., Acetone, DMSO, THF)

These solvents are polar but lack O-H or N-H bonds, meaning they can act as hydrogen bond acceptors but not donors.

-

The hydroxyl group of 1,3-Diallyloxy-2-propanol can donate a hydrogen bond to the electronegative oxygen (or sulfur in DMSO) of the solvent.

-

Strong dipole-dipole interactions will also be present.

-

The overall polarity of these solvents is sufficient to accommodate both the polar and non-polar portions of the solute.

-

Prediction: Soluble in solvents like acetone, dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF).

Non-Polar Solvents (e.g., Hexane, Toluene, Diethyl Ether)

These solvents primarily interact through weak van der Waals forces (London dispersion forces).

-

Alkanes (Hexane): The non-polar allyl groups will interact favorably with hexane. However, the highly polar hydroxyl group will be strongly disfavored, making solvation energetically costly. Prediction: Slightly soluble to insoluble .

-

Aromatic Solvents (Toluene): Toluene is non-polar, but its pi-electron cloud can induce dipoles and interact more favorably with the polar portions of the solute than hexane can. The allyl groups will be readily solvated. Prediction: Partially to moderately soluble .

-

Ethers (Diethyl Ether): While considered largely non-polar, the ether oxygen can act as a hydrogen bond acceptor for the solute's hydroxyl group[2]. This, combined with the interaction of the alkyl chains, suggests a favorable interaction. Prediction: Soluble .

Summary Table of Predicted Solubility

| Solvent Class | Example Solvent | Key Intermolecular Forces | Predicted Solubility | Rationale |

| Polar Protic | Water | Hydrogen Bonding (Donor & Acceptor) | Sparingly Soluble | The large hydrophobic allyl groups disrupt water's H-bond network. |

| Ethanol | Hydrogen Bonding, van der Waals | Soluble | Ethanol's amphiphilic nature accommodates both polar and non-polar regions of the solute. | |

| Polar Aprotic | Acetone | Hydrogen Bonding (Acceptor), Dipole-Dipole | Soluble | Strong H-bond acceptance and dipole interactions facilitate solvation. |

| DMSO | Hydrogen Bonding (Acceptor), Dipole-Dipole | Soluble | Highly polar nature effectively solvates both hydrophilic and hydrophobic moieties. | |

| Non-Polar | Hexane | van der Waals forces | Slightly Soluble | Mismatch in polarity; the polar -OH group is not effectively solvated. |

| Toluene | van der Waals, Pi-Interactions | Moderately Soluble | Aromatic ring provides more favorable interactions than alkanes for the polar group. | |

| Diethyl Ether | van der Waals, H-Bonding (Acceptor) | Soluble | Ether oxygen acts as an H-bond acceptor, aiding solvation of the hydroxyl group[2]. |

Experimental Protocol: The Saturation Shake-Flask Method

To move from prediction to quantification, a reliable experimental method is essential. The saturation shake-flask method is a gold-standard technique for determining the equilibrium solubility of a compound in a given solvent[3][4]. This protocol provides a self-validating system for generating precise and reproducible solubility data.

Materials and Equipment

-

1,3-Diallyloxy-2-propanol (solute)

-

Selected solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Glass vials with PTFE-lined screw caps (e.g., 4 mL or 8 mL)

-

Orbital shaker with temperature control or a thermostatted water bath with magnetic stirring

-

Syringe filters (e.g., 0.22 µm or 0.45 µm, PTFE or other solvent-compatible material)

-

Syringes

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., GC-FID, HPLC-UV, or high-resolution mass spectrometer)

Step-by-Step Procedure

-

Preparation: Add an excess amount of solid 1,3-Diallyloxy-2-propanol to a pre-weighed glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation has been reached[5].

-

Solvent Addition: Add a known volume or mass of the chosen solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in the temperature-controlled orbital shaker (e.g., at 25 °C and 150 rpm). Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure the solution is saturated. Preliminary kinetic studies can be run to determine the minimum time to reach equilibrium.

-

Phase Separation: After equilibration, cease agitation and allow the excess solid to settle. It is critical to maintain the constant temperature during this step. For some systems, centrifugation in a temperature-controlled centrifuge may be necessary[4].

-

Sampling: Carefully withdraw a sample of the clear, supernatant liquid using a syringe. Immediately attach a syringe filter and dispense the filtered, saturated solution into a pre-weighed vial. This step removes any undissolved micro-particulates.

-

Quantification:

-

Gravimetric Method: For solvents with sufficient volatility, the mass of the solute can be determined by carefully evaporating the solvent from the vial containing the filtered solution and weighing the remaining residue. This method is simple but less precise for highly soluble compounds or non-volatile solvents[3].

-

Chromatographic Method: Accurately dilute a known mass or volume of the filtered saturated solution. Analyze this diluted sample using a pre-calibrated analytical method (e.g., GC or HPLC) to determine the concentration. This is the preferred method for its accuracy and sensitivity[6].

-

Data Analysis

Calculate the solubility in desired units (e.g., g/100 mL, mg/mL, or mol/L) based on the amount of solute quantified in the known amount of solvent. Repeat the experiment at least in triplicate to ensure statistical validity.

Caption: Workflow for the Saturation Shake-Flask Solubility Method.

Applications and Implications in Research & Development

Understanding the solubility of 1,3-Diallyloxy-2-propanol is paramount for its practical application.

-

Polymer Synthesis: As a monomer or cross-linking agent, it must be soluble in the reaction medium along with other reactants and catalysts. A solvent that dissolves all components ensures a homogeneous reaction, leading to polymers with predictable and uniform properties.

-

Organic Synthesis: When used as a synthetic intermediate, its solubility dictates the choice of reaction solvent, which in turn can influence reaction rates, yields, and impurity profiles[7].

-